2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid
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Description
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in the scientific research community for its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their pharmacological effects.
Scientific Research Applications
Molecular Docking and Structural Studies
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid and its derivatives have been subject to molecular docking, vibrational, structural, electronic, and optical studies. Such research has highlighted the compound's potential as a nonlinear optical material due to its dipole moment and first hyperpolarizabilities. Spectroscopic investigations, including FT-IR and FT-Raman spectra, alongside theoretical calculations using the Density Functional Theory (DFT) approach, have revealed insights into the molecule's stability, reactivity, and electronic properties. The theoretical Ultraviolet–Visible spectra analysis further supports its application in materials science. Moreover, auto-dock studies suggest these butanoic acid derivatives might inhibit Placenta growth factor (PIGF-1), hinting at potential biological activities and pharmacological importance (Vanasundari et al., 2018).
Vibrational Spectroscopic Analysis
Another study on a closely related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, focuses on its vibrational spectroscopic analysis, molecular structure, and electronic properties. The research provides detailed insights into the compound's vibrational wavenumbers, molecular electrostatic potential, and the stability arising from hyper-conjugative interactions. Such studies are crucial for understanding the molecular basis of the compound's reactivity and potential applications in designing novel materials and drugs (Rahul Raju et al., 2015).
Supramolecular Studies
Supramolecular studies applied to derivatives of chloramphenicol, which share structural similarities with 2-(allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid, have revealed significant insights into non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking. These interactions are critical for understanding the molecular geometry and electron localization function, which can influence the compound's pharmacological properties and material science applications (R. F. Fernandes et al., 2017).
properties
IUPAC Name |
4-(2,4-dichloroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h2-4,6,11,16H,1,5,7H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKHKMMPXUDVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid |
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